molecular formula C23H22N2O6 B2499099 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851403-58-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

Cat. No. B2499099
M. Wt: 422.437
InChI Key: BTAPLMLOGJKISZ-YWEYNIOJSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Initiating Performance

Acrylated naphthalimide, a related compound to the one , exhibits significant photopolymerization initiating performance. Studies have confirmed its structure and investigated its photochemical mechanisms, including photopolymerization behavior and stability in cured films (Yang et al., 2018).

KCNQ2 Opener Activity

N-(1-benzo[1,3]dioxol-5-yl-ethyl) acrylamides have been identified as potent KCNQ2 openers, with implications for neurological research. These compounds demonstrate significant activity in reducing neuronal hyperexcitability (Wu et al., 2004).

Fluorescence in Oligodeoxyribonucleotide Hybridization

Novel fluorophores, including benzo[de]isoquinolin derivatives, have been used for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores exhibit strong fluorescence signals and enhance hybridization affinity, crucial for molecular biology studies (Singh & Singh, 2007).

Electronic Structure and NLO Analysis

Derivatives of benzo[h]chromeno[2,3-b][1,6]naphthyridine, similar in structure to the query compound, have been synthesized and analyzed for their electronic structure and nonlinear optical properties. This research provides insights into the electronic and photophysical properties of such compounds (Halim & Ibrahim, 2017).

Application in Dye-Sensitized Solar Cells

Compounds with structural similarity to the query, specifically those with benzo[de]isoquinolin derivatives, have been utilized in dye-sensitized solar cells. Their photophysical and electrochemical properties contribute to improving photoelectric conversion efficiency, showcasing potential applications in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-28-17-6-7-19(29-2)22-16(17)12-15(23(27)25-22)9-10-24-21(26)8-4-14-3-5-18-20(11-14)31-13-30-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,27)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPLMLOGJKISZ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

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